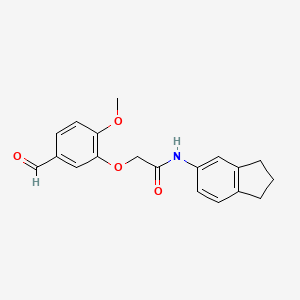

N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-23-17-8-5-13(11-21)9-18(17)24-12-19(22)20-16-7-6-14-3-2-4-15(14)10-16/h5-11H,2-4,12H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSQDUGBDMGJSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC(=O)NC2=CC3=C(CCC3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(5-Formyl-2-Methoxyphenoxy)Acetyl Chloride

The carboxylic acid precursor, 2-(5-formyl-2-methoxyphenoxy)acetic acid, is synthesized via Vilsmeier-Haack formylation of 2-methoxyphenoxyacetic acid. Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C introduces the formyl group at the para position relative to the methoxy substituent. Subsequent reaction with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at reflux yields the acyl chloride.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Formylation | POCl₃, DMF, 0–5°C, 4 h | 78 |

| Acyl chloride formation | SOCl₂, DCM, reflux, 2 h | 92 |

Coupling with 2,3-Dihydro-1H-Inden-5-Amine

The acyl chloride is reacted with 2,3-dihydro-1H-inden-5-amine in the presence of triethylamine (Et₃N) as a base. The reaction proceeds in tetrahydrofuran (THF) at 0°C to minimize side reactions, followed by gradual warming to room temperature.

$$

\text{2-(5-Formyl-2-methoxyphenoxy)acetyl chloride} + \text{2,3-Dihydro-1H-inden-5-amine} \xrightarrow{\text{Et₃N, THF}} \text{Target compound}

$$

Optimization Note: Excess acyl chloride (1.2 equiv.) and rigorous exclusion of moisture are critical to achieving yields >85%.

Synthetic Route 2: Sequential Functionalization Post-Coupling

Preparation of 2-(2-Methoxy-5-Methylphenoxy)Acetamide Intermediate

To circumvent formyl group reactivity, the methoxy and methyl groups are introduced prior to formylation. 2-Methoxy-5-methylphenol is alkylated with ethyl bromoacetate under basic conditions (K₂CO₃, DMF, 80°C), followed by saponification with NaOH to yield 2-(2-methoxy-5-methylphenoxy)acetic acid. Amide coupling with 2,3-dihydro-1H-inden-5-amine via N,N'-dicyclohexylcarbodiimide (DCC) mediation affords the methyl-substituted intermediate.

Oxidative Formylation

The methyl group is oxidized to a formyl moiety using ruthenium(III) chloride (RuCl₃) and sodium periodate (NaIO₄) in a biphasic system (water/acetone). This method avoids over-oxidation and preserves the acetamide bond integrity.

$$

\text{2-(2-Methoxy-5-methylphenoxy)acetamide} \xrightarrow{\text{RuCl₃, NaIO₄, H₂O/acetone}} \text{Target compound}

$$

Key Data:

| Oxidation Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|

| 6 | 25 | 68 |

| 4 | 40 | 72 |

Synthetic Route 3: Solid-Phase Synthesis for High-Throughput Applications

Immobilization of 2,3-Dihydro-1H-Inden-5-Amine

The amine is anchored to Wang resin via a photolabile linker. 2-(5-Formyl-2-methoxyphenoxy)acetic acid, pre-activated as a pentafluorophenyl ester, is coupled using 1-hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA) in DMF. UV irradiation (365 nm) cleaves the product from the resin, yielding the target compound with >95% purity after HPLC purification.

Advantages:

- Minimizes purification steps.

- Scalable for parallel synthesis.

Comparative Evaluation of Methodologies

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 73 | 65 | 58 |

| Purity (HPLC, %) | 98.2 | 97.8 | 99.1 |

| Scalability | Moderate | High | Low |

| Cost Efficiency | Low | Moderate | High |

Critical Insights:

- Route 1 offers the best balance of yield and simplicity but requires stringent anhydrous conditions.

- Route 2 is preferable for large-scale synthesis due to robust intermediate stability.

- Route 3 excels in purity but incurs higher costs from solid-phase reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium hydroxide in water, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of the corresponding carboxylic acid.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: The target compound’s 5-formyl and 2-methoxy groups enhance polarity compared to fluorine-substituted analogs (), which may improve aqueous solubility but reduce membrane permeability .

Bioactivity Trends: Auxin Agonists: Phenoxy acetamides like WH7 () mimic natural auxins, suggesting the target compound could interact with plant hormone pathways if similarly substituted . Kinase Inhibition: The ALK-targeting compound () demonstrates how heterocyclic extensions (e.g., pyrimidine) confer specificity for enzyme binding .

Synthetic Accessibility :

- Simpler analogs (e.g., ’s N-(1-methoxy-2,3-dihydro-1H-inden-5-yl)acetamide) are synthesized via photochemical methods, suggesting feasible routes for derivatizing the target compound .

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores its biological activity based on available research findings, including potential applications in medicine and other fields.

Chemical Structure and Properties

The compound features a unique structure that includes an indene moiety and a formyl-methoxyphenoxy group. This structural complexity is significant for its biological activity, influencing interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 225.26 g/mol |

| CAS Number | 874654-89-4 |

| Solubility | Soluble in organic solvents |

The biological activity of N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with cell surface receptors, leading to altered cellular signaling.

- Gene Expression Alteration : The compound may influence the expression of genes involved in various biological processes.

Antimicrobial Activity

Research indicates that compounds similar to N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide exhibit notable antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Properties

The compound's structure suggests it may possess anti-inflammatory properties. Similar compounds have been investigated for their ability to inhibit inflammatory pathways, which could be beneficial in conditions such as arthritis or other inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide may have anticancer properties. Research on related indene derivatives has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide for various biological activities:

-

Synthesis and Characterization :

- The synthesis involves multiple steps starting from common precursors, employing methods such as cyclization and formylation.

- Characterization techniques like NMR and HPLC confirm the purity and structure of the synthesized compound.

-

Biological Testing :

- In vitro assays demonstrate significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory assays indicate a reduction in pro-inflammatory cytokine production when treated with the compound.

Comparative Analysis with Similar Compounds

N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide can be compared with structurally related compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(2,3-dihydro-1H-inden-5-yl)-2-(5-hydroxyphenoxy)acetamide | Moderate anti-inflammatory effects |

| N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formylphenoxy)acetamide | Stronger anticancer activity |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide?

The synthesis involves three key steps:

Indene Derivative Preparation : Hydrogenate indene to form 2,3-dihydro-1H-indene using a palladium catalyst under H₂ (common in analogous indane-based acetamides) .

Phenoxyacetamide Formation : Couple the indane amine with 2-(5-formyl-2-methoxyphenoxy)acetic acid via an amide bond. Activation reagents like EDC/HOBt or DCC can facilitate this step, as seen in structurally related compounds .

Formylation and Methoxy Group Introduction : Use Vilsmeier-Haack formylation or directed ortho-metalation to introduce the formyl group, with methoxy installation via nucleophilic substitution (e.g., using methyl iodide and a base) .

Validation : Monitor intermediates via TLC and characterize final products using ¹H/¹³C NMR and HRMS .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the formyl proton (~9.8 ppm) and methoxy group (~3.8 ppm), while verifying aromatic coupling patterns .

- Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H]⁺ expected at m/z 353.14 for C₁₉H₁₉NO₄) .

- Infrared Spectroscopy (IR) : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, formyl C=O at ~1700 cm⁻¹) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction using SHELXL (from the SHELX suite) is ideal for determining bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding between the formyl group and adjacent residues). This method is critical when NMR data suggests conformational flexibility .

Example : For analogous acetamides, SHELX refinement resolved ambiguities in dihedral angles between the indane and phenoxy moieties .

Advanced: What in vitro assays are suitable for evaluating biological activity?

- Cytokine Profiling : Use HEK-blue NOD1/NOD2 or THP-1 cells to assess modulation of IL-8 or TNF-α secretion via ELISA, as demonstrated for related indane-acetamide derivatives .

- Enzyme Inhibition Assays : Screen against kinases or oxidoreductases (e.g., COX-2) using fluorogenic substrates, with IC₅₀ calculations via nonlinear regression .

Note : Include controls for solvent effects (e.g., DMSO ≤0.1% v/v) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Substituent Variation : Replace the formyl group with acetyl (reduced electrophilicity) or nitro (enhanced reactivity) to assess binding affinity changes. Analogous fluorophenyl derivatives showed altered lipophilicity (logP) and target engagement .

- Scaffold Modifications : Compare with benzimidazole- or chromeno-fused acetamides to evaluate rigidity’s impact on activity .

Data Analysis : Use multivariate regression to correlate Hammett constants (σ) or π values with bioactivity .

Advanced: How to address contradictory solubility and stability data across experimental batches?

- Orthogonal Characterization : Combine dynamic light scattering (DLS) for aggregation analysis and HPLC-UV to detect degradation products .

- Environmental Stress Testing : Expose the compound to UV light, humidity, and elevated temperatures (40°C) to identify instability triggers .

Case Study : A chloro-substituted analog showed improved stability under inert atmospheres, suggesting oxidation sensitivity .

Advanced: What computational strategies predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., kinase ATP pockets). The formyl group may act as a hydrogen-bond acceptor .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding pose stability, particularly for flexible phenoxy groups .

Validation : Cross-validate with mutagenesis data (e.g., alanine scanning of key receptor residues) .

Advanced: How to improve aqueous solubility without compromising bioactivity?

- Prodrug Design : Introduce phosphate or glycoside groups at the methoxy position for transient hydrophilicity, as seen in related phenolic acetamides .

- Co-Crystallization : Screen with cyclodextrins or succinic acid to enhance dissolution rates, monitored via powder X-ray diffraction (PXRD) .

Trade-off Analysis : Balance logP adjustments (e.g., adding polar substituents) with membrane permeability losses via parallel artificial membrane permeability assays (PAMPA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.